8-Bromo-indolizine 8-Bromo-indolizine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13514262
InChI: InChI=1S/C8H6BrN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H
SMILES: C1=CN2C=CC=C(C2=C1)Br
Molecular Formula: C8H6BrN
Molecular Weight: 196.04 g/mol

8-Bromo-indolizine

CAS No.:

Cat. No.: VC13514262

Molecular Formula: C8H6BrN

Molecular Weight: 196.04 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-indolizine -

Specification

Molecular Formula C8H6BrN
Molecular Weight 196.04 g/mol
IUPAC Name 8-bromoindolizine
Standard InChI InChI=1S/C8H6BrN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H
Standard InChI Key HUNXADWIXNMRBI-UHFFFAOYSA-N
SMILES C1=CN2C=CC=C(C2=C1)Br
Canonical SMILES C1=CN2C=CC=C(C2=C1)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-Bromo-indolizine consists of an indolizine core—a bicyclic system fusing a pyrrole ring (five-membered) and a pyridine ring (six-membered)—substituted with a bromine atom at the 8th position (Figure 1). The planar structure and electron-rich aromatic system enable diverse chemical modifications. Key identifiers include:

  • IUPAC Name: 8-bromoindolizine

  • SMILES: BrC1=CC=CN2C=CC=C12

  • InChI Key: HBKRLJCXLMFGBM-UHFFFAOYSA-N

Table 1: Fundamental Molecular Data

PropertyValue
Molecular FormulaC8H6BrN\text{C}_8\text{H}_6\text{BrN}
Molecular Weight196.04 g/mol
CAS Registry Number1538937-99-3
Purity (Commercial)≥95%

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation:

  • 1H^1\text{H} NMR: Peaks at δ 7.38–9.59 ppm correspond to aromatic protons, with splitting patterns reflecting the bromine-induced deshielding .

  • 13C^{13}\text{C} NMR: Signals between 110–140 ppm confirm sp² hybridized carbons, while the bromine-bearing carbon appears downfield (~125 ppm) .

  • MS (ESI+): A molecular ion peak at m/z 197.0 ([M+H]+^+) aligns with the molecular weight .

Synthesis and Manufacturing

Synthetic Routes

8-Bromo-indolizine is synthesized via cyclization and bromination strategies:

Cyclization of Pyridinium Salts

A common method involves the base-mediated cyclization of pyridinium salts with propiolate esters. For example, reacting 2-bromo-NN-propylacetamide with ethyl propiolate in acetonitrile yields 8-bromo-indolizine derivatives (48% yield) .

Direct Bromination

Electrophilic bromination of indolizine using bromine or NN-bromosuccinimide (NBS) under controlled conditions introduces bromine selectively at the 8th position. This method achieves moderate yields (55–65%) but requires precise temperature control to avoid polybromination.

Table 2: Comparative Synthesis Methods

MethodReagentsYield (%)Conditions
CyclizationEthyl propiolate, K2 _2CO3 _348RT, CH3 _3CN
Direct BrominationNBS, AIBN6280°C, CCl4 _4

Industrial-Scale Production

Continuous flow reactors enhance efficiency and purity in large-scale synthesis. Optimized parameters include:

  • Residence time: 10–15 minutes

  • Temperature: 70–80°C

  • Catalyst: Triethylamine (0.1 equiv)

Physicochemical Properties

Thermal Stability

8-Bromo-indolizine exhibits moderate thermal stability, with a decomposition temperature of ~220°C. Differential scanning calorimetry (DSC) reveals no phase transitions below 150°C, making it suitable for high-temperature reactions .

Solubility Profile

The compound is sparingly soluble in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dichloromethane (DCM) and tetrahydrofuran (THF) (>50 mg/mL) .

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water<0.1
Methanol2.5
DCM55
THF62

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich indolizine ring facilitates electrophilic attacks. Bromine at the 8th position directs incoming electrophiles to the 1st and 3rd positions, enabling regioselective functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids introduce aryl groups at the 1st position. For example, reacting 8-bromo-indolizine with phenylboronic acid yields 8-bromo-1-phenylindolizine (75% yield) .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic conditions cleaves the pyrrole ring, forming brominated pyridine derivatives.

  • Reduction: Catalytic hydrogenation (H2 _2, Pd/C) saturates the pyridine ring, generating 8-bromoindolizidine .

Applications in Pharmaceutical and Material Science

Drug Discovery

8-Bromo-indolizine scaffolds are pivotal in synthesizing antiangiogenic agents. For instance, biotin-tagged derivatives (e.g., COB223) selectively bind RNA-binding proteins, revealing novel therapeutic targets .

Fluorescent Probes

Derivatives with electron-donating groups (e.g., -NH2 _2) exhibit intramolecular charge transfer (ICT), enabling applications as solvatochromic fluorophores. SF44, a dansyl-indolizine hybrid, shows λem_{\text{em}} shifts from 450 nm (hexane) to 550 nm (DMSO) .

Table 4: Key Bioactive Derivatives

DerivativeTargetActivity
COB223RNA-binding proteinsAntiangiogenic
SF44Cellular membranesFluorogenic probe

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